![molecular formula C15H9IO4 B1684232 XAP044 CAS No. 196928-50-4](/img/structure/B1684232.png)
XAP044
概要
説明
“7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one” is a chemical compound with the molecular formula C16H11IO4 . It is also known as XAP044 .
Synthesis Analysis
The compound was identified via a high throughput screening effort . It is the first mGlu7-selective antagonist that binds within the Venus Flytrap Domain (VFTD) close to the binding site of the orthosteric agonist L-glutamate .Molecular Structure Analysis
The compound has a molecular weight of 394.164 . It does not act via the seven-transmembrane region but rather via a binding pocket localized in mGlu7’s extracellular Venus flytrap domain, a region generally known for orthosteric agonist binding .科学的研究の応用
神経薬理学:mGlu7受容体のモジュレーション
XAP044は、mGlu7受容体の強力な、選択的な、そして可逆的なアンタゴニストです 。この受容体サブタイプはシナプス伝達に関与しており、様々な神経疾患に関連付けられています。mGlu7を阻害することにより、this compoundは不安、うつ病、統合失調症などの状態における受容体の役割を解明するのに役立ち、潜在的に新しい治療アプローチにつながる可能性があります。
血液脳関門透過性研究
血液脳関門を透過する能力により、this compoundは神経活性化合物の薬物動態を研究するための貴重なツールとして機能します 。その透過性により、研究者は中枢神経系への薬物送達のダイナミクスを調査し、脳関連疾患の治療戦略を最適化することができます。
精神障害研究
This compoundは、前臨床モデルにおいて抗うつ作用および抗不安作用のような特性を示します 。これは、精神障害の病態生理学を研究し、mGlu7受容体を標的とする潜在的な治療法をスクリーニングするための重要な化合物です。
シナプス可塑性と記憶形成
この化合物は、側扁桃体における長期増強(LTP)を選択的にブロックします 。LTPはシナプスを強化するプロセスであり、学習と記憶の基礎となる細胞メカニズムと考えられています。this compoundのLTPへの影響は、記憶形成と記憶関連障害に対処する可能性への洞察を提供します。
化学合成と創薬
This compoundの構造には、多くの医薬品において重要な特徴であるクロメノン骨格が含まれています 。その合成と官能化は、改善された有効性と安全性プロファイルを持つ新規薬剤の開発につながる可能性があります。
分子ドッキングと薬物受容体相互作用研究
This compoundの作用機序には、ハエトリグサ型アゴニスト結合ドメインの閉鎖を阻止することが含まれます 。このユニークな相互作用は、分子ドッキングシミュレーションを通じて研究することができ、受容体特異的薬剤の設計のための貴重な情報を提供します。
比較薬理学
This compoundは、mGlu5およびmGlu8受容体に対して弱い結合親和性を示しています 。これは、受容体サブタイプ間の微妙な違いを理解するための比較研究を可能にし、これは選択的受容体モジュレーターの開発にとって重要です。
神経化学研究
mGlu7受容体のアンタゴニストとして、this compoundは脳内の主要な興奮性神経伝達物質であるグルタミン酸の役割を研究するために使用できます 。この研究は、神経化学的プロセスのより深い理解とグルタミン酸関連障害の治療法の開発に貢献する可能性があります。
作用機序
XAP044, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR 7) .
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 7 (mGluR 7) . This receptor plays a crucial role in the regulation of neurotransmission in the mammalian central nervous system .
Mode of Action
This compound acts as a potent and selective antagonist of mGluR 7 . It inhibits long-term potentiation in the amygdala .
Biochemical Pathways
This compound affects the biochemical pathways associated with stress and anxiety . By inhibiting mGluR 7, it can modulate synaptic transmission, thereby influencing the responses associated with stress and anxiety .
Pharmacokinetics
It is known that this compound isbrain-penetrant , suggesting it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system.
Result of Action
The inhibition of mGluR 7 by this compound results in the reduction of stress and anxiety-related behaviors in animal models . It also inhibits long-term potentiation in the amygdala .
Safety and Hazards
将来の方向性
The compound has demonstrated good brain exposure and wide spectrum anti-stress and antidepressant- and anxiolytic-like efficacy in rodent behavioral paradigms . The metabotropic glutamate receptors, including mGlu7, are attractive therapeutic targets for a range of psychiatric and neurological disorders . Therefore, the continued development of mGlu7 modulators, including “7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one”, holds promise for future therapeutic applications .
特性
IUPAC Name |
7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKJJYWINSUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does XAP044 interact with its target and what are the downstream effects?
A: this compound is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). Unlike other mGlu7 antagonists, this compound binds to a unique site within the extracellular Venus flytrap domain (VFTD) rather than the transmembrane domain. [, , ] This binding prevents the closure of the VFTD, effectively blocking the binding of the endogenous agonist glutamate. [] Consequently, this compound inhibits the downstream signaling pathways of mGlu7, including the modulation of glutamatergic and GABAergic neurotransmission. []
Q2: What is the impact of structural modifications on this compound's activity?
A: Research suggests that modifications to the this compound structure can significantly impact its potency and selectivity for mGlu7. [] Further investigations into structure-activity relationships are crucial for optimizing this compound derivatives with enhanced therapeutic potential.
Q3: What are the in vitro and in vivo effects of this compound?
A: In vitro studies have demonstrated that this compound effectively inhibits long-term potentiation (LTP) in the lateral amygdala of wild-type mice, an effect absent in mGlu7-deficient mice, confirming its mGlu7-dependent mechanism of action. [, ]
Q4: What is known about the pharmacokinetics of this compound?
A: While detailed pharmacokinetic studies are limited, research indicates that this compound demonstrates good brain exposure following systemic administration. [] This suggests that this compound can effectively cross the blood-brain barrier, a crucial factor for its potential therapeutic application in neurological and psychiatric disorders.
Q5: What are the implications of this compound's unique binding site for drug discovery?
A: The discovery of this compound's unique binding site within the VFTD of mGlu7 offers a novel avenue for drug development. [, , ] Targeting this previously unexplored binding pocket could lead to the development of a new class of mGlu7 antagonists with potentially improved selectivity and therapeutic profiles. Furthermore, as the three-dimensional structure of the mGlu7 VFTD is known, computer-assisted drug design can be readily employed to optimize the development of novel mGlu7 antagonists targeting this site. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。